1-Thio-beta-D-glucose tetraacetate

Catalog No.
S589911
CAS No.
19879-84-6
M.F
C14H20O9S
M. Wt
364.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thio-beta-D-glucose tetraacetate

CAS Number

19879-84-6

Product Name

1-Thio-beta-D-glucose tetraacetate

IUPAC Name

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

Molecular Formula

C14H20O9S

Molecular Weight

364.37 g/mol

InChI

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3

InChI Key

SFOZKJGZNOBSHF-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1-Thio-β-D-glucopyranose Tetraacetate; 1-Thio-β-D-glucose Tetraacetate; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glycopyranose; NSC 97032; SKF 83940D; Tetra-

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis of Aromatic Glucosinolates with Anti-inflammatory Activity

One primary application of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate is in the synthesis of aromatic glucosinolates. Glucosinolates are a class of natural products found in cruciferous vegetables like broccoli and cabbage. They have been linked to various health benefits, including anti-inflammatory properties [1].

Researchers have utilized 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate as a precursor for synthesizing novel aromatic glucosinolates. These synthetic analogs can be designed to target specific biological pathways, potentially leading to the development of new anti-inflammatory drugs [1].

Source

[1] Cayman Chemical - 1-thio-β-D-Glucose Tetraacetate

1-Thio-beta-D-glucose tetraacetate is a synthetic compound classified as a thio derivative of beta-D-glucose. Its IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate. This compound appears as a white crystalline powder and has a molecular formula of C14_{14}H20_{20}O9_9S, with a molecular weight of approximately 364.4 g/mol. It is soluble in water and chloroform at concentrations up to 50 mg/mL .

1-Thio-beta-D-glucose tetraacetate serves as an important building block in organic synthesis and is particularly noted for its role as an inhibitor of the Maillard reaction—a chemical reaction between amino acids and reducing sugars that can lead to browning in food products .

As mentioned earlier, the detailed mechanism by which 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate inhibits the Maillard reaction is not entirely understood. However, it likely competes with glucose for binding sites with amino acids, thereby interrupting the initial steps of the reaction cascade [].

The primary chemical reaction involving 1-thio-beta-D-glucose tetraacetate is its ability to inhibit the Maillard reaction between glucose and glycine. This inhibition is significant in various food chemistry contexts, as it can prevent undesirable browning and flavor changes during food processing . The compound can also participate in various synthetic pathways due to its reactive acetoxy groups, enabling the formation of glucosylated derivatives and other complex molecules.

Research indicates that 1-thio-beta-D-glucose tetraacetate has biological activities related to its structural properties. It has been utilized in the synthesis of aromatic glucosinolates, which exhibit anti-inflammatory properties . Additionally, this compound may have potential applications in bio-imaging and chromatography due to its stability and solubility characteristics .

1-Thio-beta-D-glucose tetraacetate can be synthesized through several methods. A common approach involves the acetylation of 1-thio-beta-D-glucose using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically yields the tetraacetate form by introducing acetyl groups at the hydroxyl positions on the glucose molecule while retaining the thiol group .

The synthesis can be optimized by controlling reaction conditions such as temperature and time to maximize yield and purity.

The applications of 1-thio-beta-D-glucose tetraacetate are diverse:

  • Food Industry: As an inhibitor of the Maillard reaction, it helps maintain food quality by preventing unwanted color changes and flavor alterations during cooking or processing .
  • Chemical Synthesis: It serves as a versatile building block for creating more complex organic molecules, including glucosides and other functionalized sugars used in pharmaceuticals .
  • Research: The compound is utilized in bio-imaging studies and chromatography applications due to its solubility and stability characteristics .

Interaction studies involving 1-thio-beta-D-glucose tetraacetate primarily focus on its role in inhibiting the Maillard reaction. Research has shown that this compound effectively reduces the formation of advanced glycation end-products (AGEs), which are implicated in various diseases due to their pro-inflammatory effects . Further studies may explore its interactions with other biomolecules to elucidate additional biological effects.

Several compounds share structural similarities with 1-thio-beta-D-glucose tetraacetate. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoseAcetylated thiosugarUsed similarly in synthetic pathways
Beta-D-thioglucose tetraacetateThiosugar derivativeExhibits different biological activities
1-Thio-β-D-glucoseNon-acetylated thiosugarDirectly involved in biochemical pathways

Uniqueness:
1-Thio-beta-D-glucose tetraacetate is unique due to its specific inhibition of the Maillard reaction while also serving as a versatile synthetic intermediate. Its acetylation enhances its stability and reactivity compared to non-acetylated thiosugars like beta-D-thioglucose.

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

364.08280338 g/mol

Monoisotopic Mass

364.08280338 g/mol

Heavy Atom Count

24

Other CAS

19879-84-6

Dates

Modify: 2023-08-15

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